molecular formula C31H29NO3 B12286267 Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate

Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate

Cat. No.: B12286267
M. Wt: 463.6 g/mol
InChI Key: OTXWSIGCMVMENA-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate is an ester compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a complex molecular structure, combining phenyl and pyrene groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Sulfuric acid or hydrochloric acid

    Temperature: Elevated temperatures around 60-80°C

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Ethyl 3-phenylpropanoate, Ethyl 2-(4-pyren-1-ylbutanoylamino)acetate

    Uniqueness: The combination of phenyl and pyrene groups in its structure provides unique chemical properties, such as enhanced fluorescence and potential biological activity, distinguishing it from other esters.

Properties

Molecular Formula

C31H29NO3

Molecular Weight

463.6 g/mol

IUPAC Name

ethyl 3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate

InChI

InChI=1S/C31H29NO3/c1-2-35-31(34)27(20-21-8-4-3-5-9-21)32-28(33)13-7-10-22-14-15-25-17-16-23-11-6-12-24-18-19-26(22)30(25)29(23)24/h3-6,8-9,11-12,14-19,27H,2,7,10,13,20H2,1H3,(H,32,33)

InChI Key

OTXWSIGCMVMENA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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